molecular formula C22H27NO5S B11140161 N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methoxy-N-(4-propoxybenzyl)benzamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methoxy-N-(4-propoxybenzyl)benzamide

Cat. No.: B11140161
M. Wt: 417.5 g/mol
InChI Key: NLHKOZIJNFDPJS-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methoxy-N-(4-propoxybenzyl)benzamide is a benzamide derivative characterized by a sulfone-containing tetrahydrothiophene ring, a 3-methoxybenzamide moiety, and a 4-propoxybenzyl group.

Properties

Molecular Formula

C22H27NO5S

Molecular Weight

417.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-3-methoxy-N-[(4-propoxyphenyl)methyl]benzamide

InChI

InChI=1S/C22H27NO5S/c1-3-12-28-20-9-7-17(8-10-20)15-23(19-11-13-29(25,26)16-19)22(24)18-5-4-6-21(14-18)27-2/h4-10,14,19H,3,11-13,15-16H2,1-2H3

InChI Key

NLHKOZIJNFDPJS-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC(=CC=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methoxy-N-(4-propoxybenzyl)benzamide typically involves multiple steps, starting from readily available precursors. The key steps in the synthetic route include:

    Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core through the reaction of an appropriate benzoyl chloride with an amine under basic conditions.

    Introduction of the 1,1-Dioxidotetrahydrothiophen-3-yl Group:

    Methoxylation and Propoxylation:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methoxy-N-(4-propoxybenzyl)benzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the 1,1-dioxidotetrahydrothiophen-3-yl group.

    Reduction: Reduction reactions can occur at the carbonyl group in the benzamide core.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are used under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while reduction can yield amines or alcohols.

Scientific Research Applications

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methoxy-N-(4-propoxybenzyl)benzamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methoxy-N-(4-propoxybenzyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Trends :

  • Alkoxy Chain Length : Longer chains (e.g., hexyloxy in ) increase lipophilicity but may reduce solubility.
  • Sulfone vs.

Physical Properties :

  • Density: Analogues with sulfone groups (e.g., ) exhibit densities ~1.30 g/cm³, higher than non-sulfonated benzamides.
  • Boiling Point : The target compound’s boiling point is likely similar to (633.6°C), attributed to strong dipolar interactions from the sulfone.
  • Acidity : Predicted pKa ~-1.73 (), indicating weak acidity, consistent with sulfone-containing compounds.

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